molecular formula C25H24FN5O2 B2750300 3-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034474-55-8

3-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Katalognummer: B2750300
CAS-Nummer: 2034474-55-8
Molekulargewicht: 445.498
InChI-Schlüssel: ZETJFPPODDLSOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((1-(4-(1H-Pyrrol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one (CAS 2034474-55-8) is a chemical compound with the molecular formula C25H24FN5O2 and a molecular weight of 445.49 g/mol . This research chemical features a complex structure incorporating a 1,2,4-triazol-5-one heterocycle linked to a fluorophenyl group and a piperidine subunit that is benzoylated with a pyrrole moiety. The integration of both triazole and pyrrole heterocycles in a single molecular framework makes it a compound of significant interest in medicinal chemistry and drug discovery . Heterocyclic compounds like pyrroles are privileged structures in antibacterial drug development due to their ability to interact with diverse biological targets and their favorable physicochemical properties, which can influence lipophilicity and aqueous solubility . The presence of the 1,2,4-triazole ring, a known pharmacophore in various bioactive molecules, further enhances its potential as a key intermediate for constructing novel chemical libraries. Researchers can utilize this compound as a building block in the synthesis of more complex molecules or as a candidate for high-throughput screening campaigns to identify new therapeutic agents. It is supplied For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

4-(2-fluorophenyl)-3-[[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O2/c26-21-5-1-2-6-22(21)31-23(27-28-25(31)33)17-18-11-15-30(16-12-18)24(32)19-7-9-20(10-8-19)29-13-3-4-14-29/h1-10,13-14,18H,11-12,15-17H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETJFPPODDLSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one represents a novel structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O3C_{19}H_{20}N_{4}O_{3} with a molecular weight of approximately 352.4 g/mol. The compound features a complex arrangement including a triazole ring, a piperidine moiety, and a pyrrole-benzoyl structure, which contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Pyrrole Derivative : Initial synthesis starts with the formation of the pyrrole derivative.
  • Friedel-Crafts Acylation : The benzoyl group is introduced to the pyrrole via Friedel-Crafts acylation.
  • Nucleophilic Substitution : The piperidine ring is attached through nucleophilic substitution.
  • Cyclization : Finally, the triazole moiety is formed via cyclization reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, potentially leading to antimicrobial or anticancer effects.
  • Receptor Modulation : By binding to specific receptors, it may modulate signaling pathways involved in disease progression.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Various studies have shown that the compound can inhibit the growth of bacteria and fungi at low concentrations, demonstrating potential as an antimicrobial agent.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

  • Cell Viability Assays : In vitro assays using cancer cell lines have shown that this compound induces apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction.

Antiviral Activity

Emerging studies suggest potential antiviral properties against various viral targets:

  • Inhibition of Viral Replication : Preliminary data indicate that the compound may inhibit viral replication through interference with viral polymerases.

Research Findings and Case Studies

StudyFindings
Demonstrated significant antimicrobial activity against Gram-positive bacteria with IC50 values ranging from 0.5 to 2 μM.
Showed promising anticancer activity in breast cancer cell lines with IC50 values around 0.3 μM, indicating strong cytotoxic effects.
Reported antiviral activity against HCV NS5B polymerase with an EC50 of 0.26 μM, suggesting potential for further development as an antiviral agent.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have highlighted the potential of pyrrole-containing compounds as effective antibacterial agents. The incorporation of the pyrrole structure within the compound has shown promising results against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-susceptible Staphylococcus aureus (MSSA). For instance:

  • Pyrrole Derivatives : Compounds similar to 3-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one have been reported to demonstrate enhanced antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like vancomycin .
Compound TypeTarget BacteriaMIC (μg/mL)
Pyrrole DerivativeMRSA0.13 - 0.255
Pyrrole DerivativeMSSA0.125
VancomycinMRSA0.5 - 1

Neurological Research

The compound's structural components suggest potential applications in neurological disorders. Research indicates that compounds with similar piperidine and triazole structures can act as muscarinic receptor antagonists, which are crucial in treating conditions such as Alzheimer's disease and schizophrenia . The modulation of neurotransmitter systems through these receptors may lead to significant advancements in therapeutic strategies.

Case Study: Antimicrobial Efficacy

In a recent study published in MDPI, pyrrole derivatives were synthesized and evaluated for their antimicrobial efficacy against various pathogens. The findings indicated that specific modifications to the pyrrole structure could lead to compounds with superior antibacterial properties compared to existing treatments .

Case Study: Neurological Applications

Another investigation focused on the role of compounds similar to 3-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one as potential muscarinic receptor antagonists. The study demonstrated that these compounds could effectively modulate cognitive functions and memory consolidation processes, presenting new avenues for drug development in treating neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with several triazolone and piperidine-containing derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Pharmacological Notes Reference
Target Compound 1,2,4-Triazol-5(4H)-one Piperidin-4-ylmethyl, 4-(1H-pyrrol-1-yl)benzoyl, 2-fluorophenyl Hypothesized kinase inhibition; no empirical data available
5-{1-[2-(4-Fluorophenoxy)acetyl]-4-piperidyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one 1,2,4-Triazol-3(4H)-one 4-Fluorophenoxyacetyl-piperidine, phenyl Reported in kinase inhibitor libraries; moderate solubility in DMSO
2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Chromen-4-one Pyrazolo-pyrimidine, 3-fluorophenyl, dimethylthiazole Anticandidate; IC₅₀ = 12 nM against EGFR kinase
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-sec-butyl-2,4-dihydro-3H-1,2,4-triazol-3(4H)-one Triazol-3(4H)-one Piperazine-dichlorophenyl, dioxolane Process-related impurity; low thermal stability (MP < 100°C)
Key Observations:
  • Triazolone Core : The target compound and analogues in Table 1 share this core, which is associated with hydrogen-bonding interactions in enzyme active sites.
  • Fluorophenyl Groups: The 2-fluorophenyl substituent in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated analogues .
  • Piperidine vs. Piperazine : Piperidine derivatives (target compound) generally exhibit higher membrane permeability than piperazine-containing analogues due to reduced basicity .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight (g/mol) Calculated LogP Melting Point (°C) Solubility (mg/mL)
Target Compound 476.5 3.8 (predicted) Not reported Not reported
Example 2 () 531.3 4.1 252–255 <0.1 in water
5-{1-[2-(4-Fluorophenoxy)acetyl]-4-piperidyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one 441.4 3.5 180–182 5.2 in DMSO
Key Observations:
  • LogP Values : The target compound’s predicted LogP (3.8) aligns with analogs, indicating moderate lipophilicity suitable for oral administration.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving nucleophilic substitutions and cycloadditions. For example:

  • Step 1 : Condensation of pyrrole-containing benzoyl derivatives with piperidine intermediates under reflux conditions (xylene, 25–30 hours) .
  • Step 2 : Introduction of the triazole ring via cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) using sodium acetate in ethanol at 100°C .
  • Purification : Recrystallization from methanol or column chromatography to isolate the final product .

Q. How is the structural identity of the compound confirmed post-synthesis?

  • Methodological Answer : Structural elucidation employs:

  • X-ray crystallography : Single-crystal diffraction studies (e.g., R factor < 0.04) to resolve the 3D conformation .
  • Spectroscopy : ¹H/¹³C NMR for functional group analysis (e.g., fluorophenyl proton signals at δ 7.2–7.8 ppm), IR for carbonyl (C=O) stretching (~1700 cm⁻¹), and HRMS for molecular ion validation .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer :

  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases, using ATP/NADH-coupled detection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, solvent, catalyst loading). For example, flow-chemistry systems enable precise control of residence time and mixing efficiency .
  • Statistical modeling : Response surface methodology (RSM) identifies optimal parameters (e.g., 100°C, ethanol solvent, 2-hour reaction time) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Substituent modification : Synthesize analogs with variations in the fluorophenyl or triazole moieties. For example, replacing 2-fluorophenyl with 3,4-difluorophenyl to assess halogen effects .
  • Biological profiling : Compare IC₅₀ values across analogs in enzyme inhibition assays to correlate substituent effects with potency .

Q. How can impurities and byproducts be systematically identified during synthesis?

  • Methodological Answer :

  • HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with mass spectrometry detects trace impurities (e.g., unreacted intermediates) .
  • ¹H NMR spiking : Introduce authentic standards to identify unknown peaks in crude reaction mixtures .

Q. How should conflicting biological activity data (e.g., variable MIC values) be addressed?

  • Methodological Answer :

  • Assay standardization : Ensure consistent inoculum size (e.g., 1×10⁵ CFU/mL) and growth media (e.g., Mueller-Hinton broth) across replicates .
  • Statistical validation : Apply ANOVA or Student’s t-test to determine significance (p < 0.05) and exclude outliers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.